molecular formula C18H17Cl2NO3 B5110639 butyl 4-[(2,6-dichlorobenzoyl)amino]benzoate CAS No. 6125-94-6

butyl 4-[(2,6-dichlorobenzoyl)amino]benzoate

Cat. No.: B5110639
CAS No.: 6125-94-6
M. Wt: 366.2 g/mol
InChI Key: KNBMFAYSONIOHX-UHFFFAOYSA-N
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Description

Butyl 4-[(2,6-dichlorobenzoyl)amino]benzoate: is a chemical compound with the molecular formula C₁₄H₁₂Cl₂NO₂

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-[(2,6-dichlorobenzoyl)amino]benzoate typically involves the reaction of 2,6-dichlorobenzoyl chloride with 4-aminobenzoic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[(2,6-dichlorobenzoyl)amino]benzoate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: : Substitution reactions can occur at the benzene ring, leading to the formation of different substituted products.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various electrophiles and nucleophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of amines or alcohols.

  • Substitution: : Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Butyl 4-[(2,6-dichlorobenzoyl)amino]benzoate has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : The compound may be used in biological studies to investigate its effects on cellular processes and pathways.

  • Industry: : It can be used in the production of materials, coatings, and other industrial products.

Mechanism of Action

The mechanism by which butyl 4-[(2,6-dichlorobenzoyl)amino]benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Butyl 4-[(2,6-dichlorobenzoyl)amino]benzoate is similar to other benzoyl-containing compounds, such as benzoyl chloride and benzoyl peroxide. its unique structure, including the presence of chlorine atoms and the butyl group, sets it apart and may confer distinct properties and reactivity.

Similar Compounds

  • Benzoyl chloride

  • Benzoyl peroxide

  • 2,6-Dichlorobenzoyl chloride

  • 4-Aminobenzoic acid

Properties

IUPAC Name

butyl 4-[(2,6-dichlorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO3/c1-2-3-11-24-18(23)12-7-9-13(10-8-12)21-17(22)16-14(19)5-4-6-15(16)20/h4-10H,2-3,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBMFAYSONIOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367474
Record name butyl 4-[(2,6-dichlorobenzoyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6125-94-6
Record name butyl 4-[(2,6-dichlorobenzoyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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